Stereochemical Configuration: Cis vs. Trans Diastereomer Differentiation
The target compound is unequivocally the cis diastereomer, ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate, as defined by its IUPAC name and InChI Key (JTUUOODGOPSGPH-SMDDNHRTSA-N) [1]. The trans isomer constitutes a distinct chemical entity with a different InChI Key and spatial orientation. In the context of NK1 receptor antagonist pharmacophores, the cis configuration is a fundamental requirement for high-affinity binding. For instance, studies on the piperidine-ether class of NK1 antagonists have demonstrated that the (2R,4S) absolute configuration is essential for potent activity, while the opposite enantiomer or trans diastereomers show drastically reduced or no affinity [2].
| Evidence Dimension | Stereochemical configuration (Cis vs. Trans diastereomer) |
|---|---|
| Target Compound Data | cis configuration: (2R,4S) or (2S,4R) relative stereochemistry; InChI Key: JTUUOODGOPSGPH-SMDDNHRTSA-N |
| Comparator Or Baseline | trans-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate: different relative stereochemistry; distinct InChI Key |
| Quantified Difference | Qualitative but absolute: the two are non-superimposable diastereomers, leading to different biological activities where the cis isomer is the active pharmacophoric conformation for NK1 activity. |
| Conditions | Structural determination by IUPAC nomenclature and InChI Key comparison; biological relevance inferred from piperidine-ether NK1 antagonist SAR. |
Why This Matters
Procuring the trans isomer by mistake will likely produce an inactive downstream product in NK1 antagonist synthesis, as this pharmacophore class shows strict stereochemical requirements for receptor binding.
- [1] PubChem. (2026). Ethyl cis-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate. Compound Summary for CID 57354728. National Center for Biotechnology Information. View Source
- [2] Harrison, T., Owens, A. P., Williams, B. J., Swain, C. J., Baker, R., Hutson, P. H., ... & Sadowski, S. (1994). Piperidine-ether based hNK1 antagonists 1: Determination of the relative and absolute stereochemical requirements. Bioorganic & Medicinal Chemistry Letters, 4(23), 2733-2738. View Source
